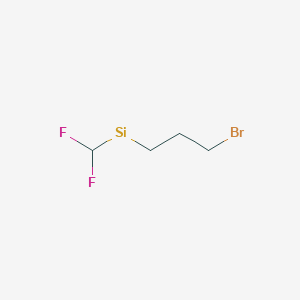
CID 78068918
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “CID 78068918” is a small molecule drug developed by Circle Pharma Inc. It is known for its dual inhibition of cyclin A and cyclin B, which are crucial proteins involved in cell cycle regulation. This compound is currently in phase 1 clinical trials for the treatment of various cancers, including lung cancer, breast cancer, and neuroendocrine tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 78068918 involves the formation of a macrocyclic structure that selectively inhibits the interaction between cyclin A and cyclin B. The synthetic route typically includes the following steps:
Formation of the Macrocycle: The initial step involves the cyclization of a linear precursor to form the macrocyclic core.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the cyclization and functionalization reactions.
Continuous Flow Chemistry: For improved efficiency and scalability, continuous flow reactors may be employed.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78068918 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific functional groups with others to enhance activity or selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with modified functional groups that can potentially enhance its biological activity and selectivity.
Applications De Recherche Scientifique
CID 78068918 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of cyclin A and cyclin B in cell cycle regulation.
Biology: The compound is employed in biological assays to investigate its effects on cell proliferation and apoptosis.
Medicine: This compound is being explored as a potential therapeutic agent for the treatment of various cancers, including lung cancer, breast cancer, and neuroendocrine tumors
Industry: The compound’s unique properties make it a valuable candidate for the development of new cancer therapies.
Mécanisme D'action
CID 78068918 exerts its effects by selectively inhibiting the interaction between cyclin A and cyclin B, which are essential for cell cycle progression. By disrupting this interaction, the compound effectively halts cell proliferation and induces apoptosis in cancer cells. The molecular targets of this compound include cyclin A and cyclin B, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palbociclib: A cyclin-dependent kinase 4/6 inhibitor used in the treatment of breast cancer.
Ribociclib: Another cyclin-dependent kinase 4/6 inhibitor with similar applications.
Abemaciclib: A cyclin-dependent kinase 4/6 inhibitor with a broader range of cancer indications.
Uniqueness
CID 78068918 is unique in its dual inhibition of cyclin A and cyclin B, whereas the similar compounds listed above primarily target cyclin-dependent kinases. This dual inhibition provides a more comprehensive approach to disrupting cell cycle progression and offers potential advantages in treating cancers with high cyclin A and cyclin B expression .
Propriétés
Formule moléculaire |
C4H7BrF2Si |
|---|---|
Poids moléculaire |
201.08 g/mol |
InChI |
InChI=1S/C4H7BrF2Si/c5-2-1-3-8-4(6)7/h4H,1-3H2 |
Clé InChI |
IPRJOMGNJGFHLS-UHFFFAOYSA-N |
SMILES canonique |
C(C[Si]C(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine](/img/structure/B15170841.png)
![N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine](/img/structure/B15170848.png)
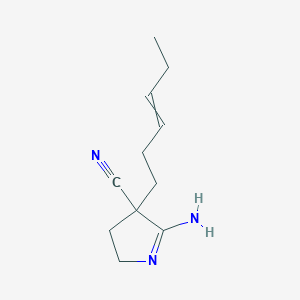
![2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170857.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(propan-2-yl)oxy]distannoxane](/img/structure/B15170871.png)
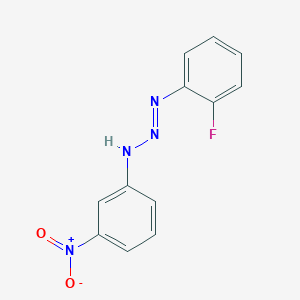
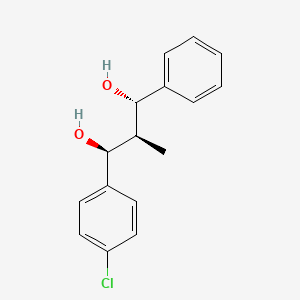
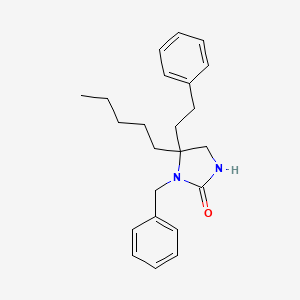


![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)
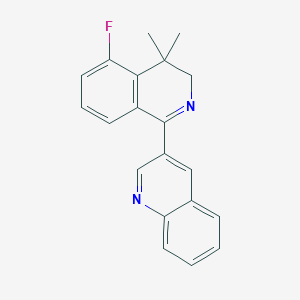
![1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)
![N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B15170933.png)
